molecular formula C17H17ClN2O B2535500 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2034478-64-1

2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2535500
CAS No.: 2034478-64-1
M. Wt: 300.79
InChI Key: MUHWGUJZZRQHPQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one is an organic compound that belongs to the class of ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution or coupling reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

    Formation of the Ketone: The final step involves the formation of the ketone group, which can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethane: Similar structure but without the ketone group.

Uniqueness

The uniqueness of 2-(2-chlorophenyl)-1-[3-(pyridin-2-yl)pyrrolidin-1-yl]ethan-1-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-pyridin-2-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-15-6-2-1-5-13(15)11-17(21)20-10-8-14(12-20)16-7-3-4-9-19-16/h1-7,9,14H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHWGUJZZRQHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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